Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate: is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of a methyl ester group at the 2-position, a chlorine atom at the 4-position, and a nitro group at the 5-position
Mechanism of Action
Target of Action
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate, also known as 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid methyl ester, is a derivative of the indole group . Indole derivatives are known to have a wide range of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives, to which this compound belongs, are known to interact with their targets, causing various changes . These changes can lead to the treatment of various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a wide range of biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its melting point, suggest that it may have certain bioavailability characteristics .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Methyl 4-chloro-1H-pyrrole-2-carboxylate: The synthesis of methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate can be achieved by nitration of methyl 4-chloro-1H-pyrrole-2-carboxylate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Chlorination of Methyl 5-nitro-1H-pyrrole-2-carboxylate: Another synthetic route involves the chlorination of methyl 5-nitro-1H-pyrrole-2-carboxylate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction introduces the chlorine atom at the 4-position of the pyrrole ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and chlorination reactions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: The compound can also undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: Methyl 4-chloro-5-amino-1H-pyrrole-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
Scientific Research Applications
Chemistry: Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitro and chloro substituents on the biological activity of pyrrole derivatives. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Comparison with Similar Compounds
Methyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate: Similar structure with a bromine atom instead of chlorine.
Methyl 4-chloro-1H-pyrrole-2-carboxylate: Lacks the nitro group at the 5-position.
Methyl 5-nitro-1H-pyrrole-2-carboxylate: Lacks the chlorine atom at the 4-position.
Uniqueness: Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is unique due to the presence of both nitro and chloro substituents on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHBTZGZPWAUIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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